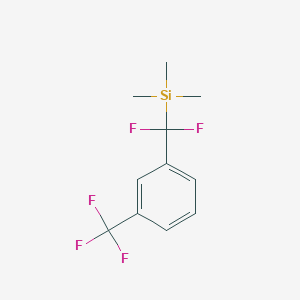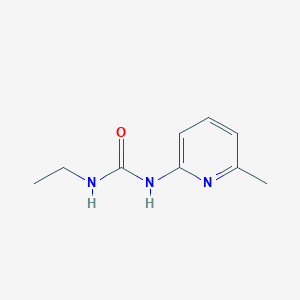
(R)-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This specific compound is characterized by the presence of a benzyloxymethyl group and a methyl group attached to the pyranone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-5,6-dihydro-2H-pyran-2-one and benzyl alcohol.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a benzyl group, to form benzyl ether.
Formation of Benzyloxymethyl Group: The protected benzyl alcohol is then reacted with a suitable reagent, such as paraformaldehyde, to introduce the benzyloxymethyl group.
Cyclization: The intermediate is subjected to cyclization under acidic or basic conditions to form the pyranone ring.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of dihydropyran derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and dihydropyran derivatives.
Substitution: Various substituted pyranones depending on the nucleophile used.
科学研究应用
®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
作用机制
The mechanism of action of ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Influencing Gene Expression: It can affect the expression of genes involved in cell growth, differentiation, and apoptosis.
相似化合物的比较
6-Methoxy-4-methyl-5,6-dihydro-pyran-2-one: Similar structure but with a methoxy group instead of a benzyloxymethyl group.
6-Hydroxy-4-methyl-5,6-dihydro-pyran-2-one: Similar structure but with a hydroxyl group instead of a benzyloxymethyl group.
6-Acetoxymethyl-4-methyl-5,6-dihydro-pyran-2-one: Similar structure but with an acetoxymethyl group instead of a benzyloxymethyl group.
Uniqueness: ®-6-Benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one is unique due to the presence of the benzyloxymethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
(2R)-4-methyl-2-(phenylmethoxymethyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-11-7-13(17-14(15)8-11)10-16-9-12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAENAAGUUTWGCG-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)O[C@H](C1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)







![(2R,3S,4R,5R)-2-[[[(E)-4-aminobut-2-enyl]-methylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B138742.png)
